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Compound of Interest

[3-
(Dimethylamino)phenyllmethanol

Cat. No. B1265762

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for [3-
(Dimethylamino)phenyllmethanol, a key intermediate in various synthetic applications.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, this document aims to provide a robust framework for the
structural validation of this compound. To offer a comparative perspective, the predicted
spectroscopic data for [3-(Dimethylamino)phenyl]methanol is presented alongside
experimental data for its structural isomer, [4-(Dimethylamino)phenyllmethanol. This
comparison will aid researchers in unequivocally identifying and characterizing these
molecules.

Spectroscopic Data Comparison

The structural nuances between [3-(Dimethylamino)phenyllmethanol and its para-isomer, [4-
(Dimethylamino)phenyllmethanol, give rise to distinct spectroscopic signatures. The following
tables summarize the key spectroscopic data for both compounds.

Table 1: 1H NMR Data (Predicted for [3-(Dimethylamino)phenyl]lmethanol vs. Experimental
for an Analogous Compound)
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Compound Solvent Chemical Shift (6) ppm
Predicted:s ~7.25 (t, 1H, Ar-H)»

[3- ~6.85 (d, 1H, Ar-H)* ~6.75 (s,

(Dimethylamino)phenyllmethan  CDCls 1H, Ar-H)s ~6.70 (d, 1H, Ar-H)e

ol ~4.65 (s, 2H, -CH20H)» ~2.95
(s, 6H, -N(CHs3)2)

[4- Experimental (Analog):s 7.29

(Dimethylamino)phenyllmethan  CDCls (d, J=9.1Hz, 2H)*6.58 (d, J =

ol

9.0 Hz, 2H)* 2.92 (s, 6H)

Table 2: 13C NMR Data (Predicted for [3-(Dimethylamino)phenyllmethanol vs. Experimental

for an Analogous Compound)

Compound Solvent Chemical Shift (6) ppm
Predicted:» ~150.5 (Ar-C-N)e
3 ~142.0 (Ar-C-CH20H)+ ~129.0
) ) (Ar-CH)e ~117.0 (Ar-CH)e
(Dimethylamino)phenyllmethan  CDCls
| ~113.0 (Ar-CH)e ~112.5 (Ar-
0
CH)e ~65.0 (-CH20H)* ~40.5 (-
N(CHs)2)
‘4 Experimental (Analog):e
_ _ 151.98 (Ar-C-N)e 145.70 (Ar-
(Dimethylamino)phenyllmethan  CDCls

ol

C)e 114.92 (Ar-CH)» 114.59
(Ar-CH)e» 41.83 (-N(CH3)2)

Table 3: Infrared (IR) Spectroscopy Data
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Expected Wavenumber

Compound Vibrational Mode
(cm™)
[3-
(Dimethylamino)phenyllmethan  O-H stretch (alcohol) 3600-3200 (broad)
ol
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 3000-2850
C=C stretch (aromatic) 1600-1450
C-O stretch (alcohol) 1260-1000
C-N stretch (amine) 1340-1250
[4-
(Dimethylamino)phenyllmethan  O-H stretch (alcohol) ~3350 (broad)
ol
C-H stretch (aromatic) ~3050
C-H stretch (aliphatic) ~2900
C=C stretch (aromatic) ~1610, 1520
C-O stretch (alcohol) ~1020
C-N stretch (amine) ~1350

Table 4: Mass Spectrometry (MS) Data
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Compound lonization Mode Predicted m/z
[3-
(Dimethylamino)phenyllmethan  ESI+ [M+H]*: 166.12

ol

[M+Na]+: 188.10

[4-
(Dimethylamino)phenyllmethan  El Mte: 151.1
ol

Fragments: 134, 106, 77

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are based on standard laboratory practices and can be adapted for specific
instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. Key
acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an
acquisition time of 4 seconds, and a spectral width of -2 to 12 ppm. Typically, 16 scans are
co-added to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument at a
frequency of 100 MHz. A proton-decoupled pulse sequence is used with a 30° pulse width, a
relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. The spectral width is
set from -10 to 220 ppm. Due to the low natural abundance of 13C, a larger number of scans
(typically 1024 or more) is required.
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o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. The processing steps include Fourier transformation, phase correction, and
baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for
both *H and 13C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for solid
samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr
powder and pressing the mixture into a translucent disk.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

» Data Analysis: The resulting spectrum displays the percentage of transmittance versus
wavenumber (cm~?). The characteristic absorption bands are identified and assigned to
specific functional group vibrations.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent,
such as methanol or acetonitrile (typically at a concentration of ~1 pug/mL).

o Data Acquisition (Electrospray lonization - ESI): For ESI-MS, the sample solution is
introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.
The analysis is performed in positive ion mode. Key parameters such as capillary voltage,
cone voltage, and desolvation gas flow are optimized to maximize the signal of the
protonated molecule [M+H]*.

o Data Acquisition (Electron lonization - El): For EI-MS, the sample is introduced into the ion
source, where it is vaporized and bombarded with a high-energy electron beam (typically 70
eV). This causes ionization and fragmentation of the molecule.
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o Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum
shows the relative abundance of each ion.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.
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Caption: Experimental workflow for the spectroscopic analysis of [3-
(Dimethylamino)phenyl]lmethanol.
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Caption: Logical workflow for the structural validation of [3-(Dimethylamino)phenyl]methanol.

 To cite this document: BenchChem. [Spectroscopic Validation of [3-
(Dimethylamino)phenylJmethanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1265762#validation-of-3-dimethylamino-
phenyl-methanol-structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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